2-(Difluoromethyl)naphthalene

Descripción

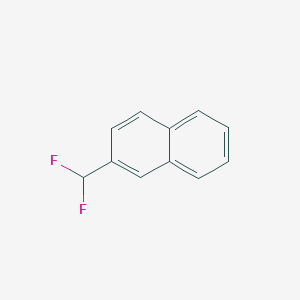

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

2-(difluoromethyl)naphthalene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8F2/c12-11(13)10-6-5-8-3-1-2-4-9(8)7-10/h1-7,11H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVBIWWNNFYJULG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8F2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 Difluoromethyl Naphthalene and Its Derivatives

De Novo Synthetic Routes and Novel Construction Strategies

Recent advances in synthetic organic chemistry have provided novel pathways to construct the naphthalene (B1677914) scaffold with a difluoromethyl group already installed or positioned for facile introduction. These de novo strategies offer alternatives to the direct functionalization of a pre-existing naphthalene ring.

Indene (B144670) Skeletal Editing and Ring Expansion Protocols for Naphthalene Formation

A sophisticated approach to naphthalene synthesis involves the skeletal editing of indene precursors through ring expansion. This strategy allows for the insertion of a carbon atom into the five-membered ring of an indene to form the six-membered ring of a naphthalene.

A noteworthy transition metal-free method for the synthesis of 2-(difluoromethyl)naphthalene derivatives involves the ring expansion of indene using a reactive difluorodiazo hypervalent iodine(III) reagent. cas.cnnih.gov This protocol proceeds under mild basic conditions at room temperature, offering a practical and efficient route to a variety of 2-difluoromethyl naphthalene derivatives in good yields. cas.cnnih.gov The key to this transformation is a newly designed and synthesized iodonium (B1229267) difluorodiazo reagent that facilitates the single-atom ring expansion of indene. nih.govacs.org The proposed mechanism involves the generation of a difluorocarbene or a related reactive intermediate that adds to the indene double bond, followed by a rearrangement to afford the aromatic naphthalene product. nih.gov This method obviates the need for transition metals or photocatalysts, presenting a more environmentally benign synthetic route. nih.gov

| Reagent | Conditions | Product | Yield | Reference |

| Iodonium difluorodiazo reagent | Mild base, Room Temperature | This compound derivatives | Good | cas.cnnih.gov |

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of reactive intermediates under mild conditions. In the context of naphthalene synthesis, photoredox-catalyzed ring expansion of indenes has been developed using α-iodonium diazo compounds as carbyne equivalents. univie.ac.atcas.cn This method allows for the insertion of a functionalized carbon atom into the indene skeleton to access a library of 2-substituted naphthalenes. univie.ac.atcas.cn The reaction is initiated by the photocatalyst, which, upon irradiation with visible light, engages in a single-electron transfer process to generate a radical intermediate from the α-iodonium diazo compound. This radical then participates in a cascade of events leading to the expansion of the five-membered ring and subsequent aromatization to the naphthalene core. univie.ac.at This strategy has been shown to tolerate a wide array of functional groups, including esters, nitriles, ketones, and sulfones. univie.ac.atcas.cn

| Catalyst | Reagent | Conditions | Product | Reference |

| Photoredox catalyst (e.g., Ru or Ir complex) | α-Iodonium diazo compounds | Visible light, Room temperature | 2-Substituted naphthalenes | univie.ac.atcas.cn |

Transition metal catalysis, particularly with rhodium, has also been successfully applied to the ring expansion of indenes. A rhodium-catalyzed method utilizing stable α-diazo sulfonium (B1226848) salts as carbyne precursors provides an efficient route to 2-substituted naphthalenes. nih.govresearchgate.net In this process, the rhodium catalyst facilitates the transfer of a carbene moiety from the α-diazo sulfonium salt to the indene. nih.gov The resulting cyclopropane (B1198618) intermediate then undergoes a thermally favored electrocyclic ring-opening, followed by elimination of a sulfur-containing byproduct, to yield the final naphthalene product. nih.govresearchgate.net This methodology has demonstrated a broad substrate scope, allowing for the synthesis of a diverse range of 2-functionalized naphthalenes. nih.gov

| Catalyst | Reagent | Mechanism | Product | Reference |

| Rhodium(II) carboxylate | α-Diazo sulfonium salts | Carbene transfer, Electrocyclic ring-opening | 2-Substituted naphthalenes | nih.govresearchgate.net |

Deoxydifluorination Reactions of Naphthaldehyde Precursors

A direct and practical method for the synthesis of this compound involves the deoxydifluorination of 2-naphthaldehyde. This transformation replaces the carbonyl oxygen with two fluorine atoms. A notable protocol employs a Ph2S/Selectfluor system to achieve this conversion. scienceopen.com The reaction is typically carried out at an elevated temperature in a mixed solvent system. This method provides a straightforward route to the desired product from a readily available starting material. scienceopen.com

| Aldehyde Precursor | Reagents | Conditions | Product | Yield | Reference |

| 2-Naphthaldehyde | Ph2S, Selectfluor, KF | CH3CN/PhCH3, 110 °C, 6 h | This compound | 53% | scienceopen.com |

Difluoromethylation of Naphthalene Precursors via Electrophilic or Nucleophilic Strategies

The direct introduction of a difluoromethyl group onto a pre-existing naphthalene scaffold can be achieved through either electrophilic or nucleophilic difluoromethylation reactions. The choice of strategy depends on the electronic nature of the naphthalene precursor and the availability of suitable reagents.

Electrophilic Difluoromethylation: In this approach, an electrophilic source of the "CF2H+" synthon is used to react with a nucleophilic naphthalene derivative. While less common for electron-rich aromatic systems like naphthalene compared to Friedel-Crafts type reactions, specialized electrophilic difluoromethylating reagents have been developed. These include hypervalent iodine compounds and sulfonium salts designed to deliver the difluoromethyl group. nih.gov The reaction typically requires activation of the naphthalene ring, for instance, through the presence of electron-donating groups, to facilitate the electrophilic attack.

Nucleophilic Difluoromethylation: This strategy involves the reaction of an electrophilic naphthalene precursor with a nucleophilic difluoromethylating agent. A common source of the nucleophilic "CF2H-" synthon is (difluoromethyl)trimethylsilane (B44995) (TMSCF2H) activated by a fluoride (B91410) source or a suitable base. cas.cn Another approach utilizes difluoromethyl phenyl sulfone as a precursor to the difluoromethyl anion. cas.cn These nucleophilic reagents can participate in addition reactions with naphthalene derivatives bearing electrophilic sites, such as aldehydes or ketones, or in cross-coupling reactions with halogenated naphthalenes. For instance, the reaction of a halonaphthalene with a copper or palladium catalyst in the presence of a nucleophilic difluoromethyl source can lead to the formation of the corresponding difluoromethylnaphthalene.

| Strategy | Reagent Examples | Naphthalene Precursor | Key Features |

| Electrophilic | Hypervalent iodine-based reagents, Sulfonium salts | Electron-rich naphthalenes | Direct C-H functionalization |

| Nucleophilic | (Difluoromethyl)trimethylsilane (TMSCF2H), Difluoromethyl phenyl sulfone | Naphthaldehydes, Halonaphthalenes | Versatile for various functionalized naphthalenes |

Synthesis from Halogenated Naphthalene Derivatives

A primary route to fluorinated naphthalene compounds involves the transformation of halogenated precursors. Halogen exchange fluorination is a common and effective strategy. This approach typically starts with a more readily available halogenated naphthalene, such as a bromo- or chloro-derivative, and introduces fluorine atoms using a suitable fluorinating agent.

For instance, a convenient synthesis for a related compound, 2,7-bis(fluoromethyl)naphthalene, was achieved starting from the commercially available 2,7-dimethylnaphthalene. The process involved benzylic bromination to yield 2,7-bis(bromomethyl)naphthalene. rsc.orgpitt.edu Subsequent halogen exchange using a nucleophilic fluoride source, such as cesium fluoride (CsF) in a polar aprotic solvent, successfully replaced the bromine atoms with fluorine. rsc.orgpitt.edu

Table 1: Halogen Exchange Fluorination Example

| Starting Material | Intermediate | Product | Fluoride Source |

| 2,7-Dimethylnaphthalene | 2,7-Bis(bromomethyl)naphthalene | 2,7-Bis(fluoromethyl)naphthalene | Cesium Fluoride (CsF) |

Functionalization and Derivatization Approaches

Once the difluoromethylated naphthalene core is assembled, further molecular complexity can be achieved through various functionalization and derivatization reactions. Palladium-catalyzed transformations are particularly powerful tools for this purpose, enabling the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. rsc.orgnih.gov

Palladium catalysts play a pivotal role in modern organic synthesis, offering mild and efficient protocols for constructing carbon-carbon bonds. rsc.org These methods, including cross-coupling, arylation, and cyclization reactions, are indispensable for modifying complex molecules like this compound. acs.orgnih.gov

The insertion of allenes into metal-hydride or metal-carbon bonds is a known strategy in organometallic chemistry for C-C bond formation. In the context of fluorinated compounds, 1,1-difluoroallenes represent potential building blocks for introducing a difluoromethyl group. A hypothetical palladium-catalyzed reaction could involve the hydropalladation of a 1,1-difluoroallene followed by reductive elimination with a naphthalene-based coupling partner, or the insertion of the allene (B1206475) into a naphthalene-palladium bond. While the synthesis of difluoromethylated allenes is an area of active research, specific examples of their palladium-catalyzed insertion reactions to directly form this compound derivatives were not detailed in the surveyed literature. researchgate.net This remains a promising area for future synthetic exploration.

The Negishi cross-coupling reaction, which couples organozinc compounds with organic halides in the presence of a nickel or palladium catalyst, is a highly effective method for forming C-C bonds. nih.govnih.gov This reaction has been successfully applied to the synthesis of difluoromethylated aromatic compounds.

A notable application is the palladium-catalyzed Negishi cross-coupling of aryl halides (iodides and bromides) with a (difluoromethyl)zinc reagent. This methodology allows for the direct introduction of the CHF2 group onto an aromatic ring. The (difluoromethyl)zinc reagent, often stabilized with a diamine ligand like TMEDA, efficiently transfers the difluoromethyl group to the palladium catalyst without the need for an external activator. This approach is distinguished by its good to excellent yields and tolerance for various functional groups, making it a valuable tool for the late-stage functionalization of complex molecules. Applying this to a 2-halonaphthalene, such as 2-bromonaphthalene, would provide a direct route to this compound.

Table 2: Negishi Cross-Coupling for Difluoromethylation

| Aryl Halide Substrate | Zinc Reagent | Catalyst | Product | Key Feature |

| Aryl Iodides/Bromides | (Difluoromethyl)zinc reagent (e.g., with TMEDA) | Palladium complex | Difluoromethylated Aromatic Compound | Direct and efficient transfer of the CHF2 group |

Palladium-Catalyzed C-C Bond Forming Reactions

Arylation and Cyclization Reactions for Naphthalene Assembly

The construction of the naphthalene core itself can be achieved through various palladium-catalyzed reactions. These methods often involve the annulation of simpler starting materials. For instance, highly substituted naphthalenes can be synthesized in a one-pot reaction from arenes and alkynes using a palladium acetate (B1210297) catalyst. In this process, the arene serves as the "benzo" source, which constructs the second ring of the naphthalene system through a twofold C-H bond activation.

Other strategies for naphthalene synthesis include intramolecular electrophilic cyclization of arene-containing propargylic alcohols, which can proceed under mild conditions. Furthermore, C-H arylation of an existing naphthalene core can be used to add further substituents. These diverse methods provide a toolbox for assembling the fundamental naphthalene skeleton, which can then be subjected to difluoromethylation or other functionalization reactions.

The geminal difluoromethylene (CF2) unit is typically inert due to the exceptional strength of the C-F bond. researchgate.net However, recent advances have enabled the selective activation of a single C-F bond, providing a powerful method for creating new stereogenic centers. This process, known as desymmetrization, transforms a prochiral CF2 group into a chiral CHF group.

A key example of this strategy involves the catalytic, enantioselective activation of a C-F bond in an allylic difluoromethylene group. researchgate.net Researchers have demonstrated this transformation using 2-(1,1-difluoroallyl)naphthalene as a substrate. researchgate.net By employing a combination of a chiral iridium phosphoramidite (B1245037) catalyst and a fluorophilic activator, one of the two C-F bonds can be selectively replaced in a reaction with a nucleophile, such as sodium diethyl methylmalonate. researchgate.net This reaction proceeds with high yield and selectivity, generating a monofluorinated tertiary stereogenic center. researchgate.net The design principles have also been extended to palladium-catalyzed benzylic substitution, highlighting the generality of this approach for C-F bond functionalization. researchgate.net

Table 3: Enantioselective C-F Bond Activation

| Substrate | Catalyst System | Nucleophile | Product Feature |

| 2-(1,1-Difluoroallyl)naphthalene | Chiral Iridium Phosphoramidite Catalyst + Fluorophilic Activator | Sodium Diethyl Methylmalonate | Monofluorinated Tertiary Stereogenic Center |

C-F Bond Activation and Desymmetrization of Geminal Difluoromethylene Units

Catalytic Enantioselective Substitution

The creation of stereocenters bearing a difluoromethyl group is a formidable challenge in synthetic chemistry. While direct catalytic enantioselective substitution on the naphthalene core to install a chiral difluoromethylated center is not yet broadly established, significant progress has been made in the asymmetric synthesis of related structures. These methods provide a foundation for potential application to naphthalene systems.

One prominent strategy involves the catalytic, asymmetric migratory geminal difluorination of β-substituted styrenes. This approach utilizes a simple chiral aryl iodide catalyst in conjunction with commercially available reagents like m-chloroperoxybenzoic acid (mCPBA) and hydrogen fluoride-pyridine (HF•pyridine). The reaction proceeds to generate products with difluoromethylated tertiary or quaternary stereocenters. The proposed mechanism suggests that cation-π interactions play a crucial role in the stereodifferentiation by the catalyst. This methodology could potentially be adapted for vinylnaphthalene substrates to access chiral difluoromethylated naphthalene derivatives.

Another powerful technique is the iodoarene-catalyzed enantioselective synthesis of β,β-difluoroalkyl halides. This transformation employs an oxidative rearrangement of α-bromostyrenes, using HF-pyridine as the fluoride source. The resulting enantioenriched gem-difluorinated alkyl bromides are versatile building blocks that can undergo subsequent substitution reactions with high enantiospecificity. The development of optimized catalysts has led to high enantioselectivity with low catalyst loadings.

Furthermore, copper-catalyzed desymmetric difluoromethylation of cyclopropenes has emerged as a highly efficient and enantioselective method for constructing chiral difluoromethyl cyclopropane moieties. This strategy involves the sequential addition of a CF₂H group and an electrophile to a 3,3-disubstituted cyclopropene, enabling modular synthesis of these valuable structures. Although this method does not directly produce this compound, it highlights the advances in creating chiral centers with difluoromethyl groups, which is a key step toward chiral derivatives of the target compound.

| Catalyst Type | Substrate Class | Key Reagents | Product Feature |

| Chiral Aryl Iodide | β-Substituted Styrenes | mCPBA, HF•pyridine | Difluoromethylated Tertiary/Quaternary Stereocenters |

| Chiral Iodoarene | α-Bromostyrenes | mCPBA, HF•pyridine | Enantioenriched β,β-Difluoroalkyl Halides |

| Chiral Copper Complex | 3,3-Disubstituted Cyclopropenes | Difluoromethyl-copper species | Chiral Difluoromethyl Cyclopropanes |

Difluorocarbene-Mediated Synthesis of this compound Derivatives

Difluorocarbene (:CF₂) is a highly reactive intermediate that serves as a valuable reagent for introducing difluoromethylene (-CF₂-) and difluoromethyl (-CF₂H) groups. Various precursors can generate difluorocarbene, including fluoroform (CHF₃), sodium chlorodifluoroacetate (ClCF₂CO₂Na), and (bromodifluoromethyl)trimethylsilane (B180072) (TMSCF₂Br).

One of the most direct applications of this chemistry is the difluoromethylation of phenols and thiophenols to form aryl difluoromethyl ethers and thioethers. For example, 2-naphthol (B1666908) can be converted to 2-(difluoromethoxy)naphthalene. A notable process uses fluoroform (CHF₃), an inexpensive and non-ozone-depleting gas, as the difluorocarbene source in a two-phase system with potassium hydroxide (B78521) (KOH) as the base. The reaction proceeds through the deprotonation of fluoroform to generate the trifluoromethyl anion (CF₃⁻), which then eliminates a fluoride ion to form difluorocarbene. The carbene is subsequently trapped by the phenoxide (or thiophenoxide) to yield the desired product.

Another approach involves the use of sodium chlorodifluoroacetate, which thermally decomposes to generate difluorocarbene and carbon dioxide. This method has been employed in the synthesis of (hetero)arene-fused 2,2-difluoro-2,3-dihydrothiophenes through a sequence involving thiolate addition to difluorocarbene followed by intramolecular cyclization.

Difluorocarbene can also undergo [2+1] cycloaddition reactions with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. While direct addition of difluorocarbene to the naphthalene core is not a standard method for synthesizing this compound, this reactivity could be used to functionalize unsaturated side chains attached to the naphthalene ring.

| :CF₂ Precursor | Substrate | Product Type |

| Fluoroform (CHF₃) | 2-Naphthol | 2-(Difluoromethoxy)naphthalene |

| Sodium Chlorodifluoroacetate | Thiophenols with intramolecular nucleophiles | Fused 2,2-difluoro-dihydrothiophenes |

| TMSCF₂Br / NaI | Alkenes/Alkynes | gem-Difluorocyclopropanes/-propenes |

Multisubstituted Naphthalene Synthesis via Cycloaddition Reactions

Instead of functionalizing a pre-existing naphthalene ring, cycloaddition reactions offer a powerful bottom-up approach to construct the bicyclic core with multiple substituents already in place. The Diels-Alder [4+2] cycloaddition is a cornerstone of this strategy.

One such method involves the reaction of 2-pyrones with aryne intermediates. A wide variety of multisubstituted 2-pyrones can be synthesized and subsequently reacted with an aryne, such as benzyne (B1209423) generated from an o-silylaryl triflate. The reaction proceeds via a Diels-Alder cycloaddition followed by a decarboxylative aromatization to yield the multisubstituted naphthalene product. This method is highly modular, allowing for the synthesis of a diverse range of naphthalenes by varying the substituents on both the 2-pyrone and the aryne precursor. For instance, a 6-trifluoromethyl-substituted 2-pyrone has been shown to react smoothly with benzyne to provide a 1-trifluoromethyl-substituted naphthalene. A similar strategy could be envisioned for difluoromethyl-substituted precursors.

Another approach is the dehydrogenative Diels-Alder reaction. For example, a microwave-assisted intramolecular dehydrogenative Diels-Alder reaction of styrenyl derivatives with alkynes can produce functionalized cyclopenta[b]naphthalenes. While these specific examples lead to fused systems, the underlying principle of forming the aromatic core via cycloaddition is broadly applicable.

These cycloaddition strategies are particularly advantageous for creating substitution patterns that are difficult to achieve through electrophilic aromatic substitution or C-H functionalization on the parent naphthalene.

| Cycloaddition Type | Reactants | Key Features |

| [4+2] Cycloaddition/Aromatization | Multisubstituted 2-pyrones + Arynes | Modular; Tolerates various functional groups |

| Intramolecular Dehydrogenative Diels-Alder | Styrenyl derivatives with alkyne tethers | Access to fused naphthalene systems |

Chemical Reactivity and Mechanistic Elucidation of 2 Difluoromethyl Naphthalene Transformations

Elucidation of Reaction Pathways and Transition States

The transformation of 2-(difluoromethyl)naphthalene can proceed through various reaction pathways, largely dictated by the reagents and conditions employed. While computational studies specifically detailing the transition states for reactions of this compound are not extensively documented, mechanistic insights can be drawn from related systems.

One significant pathway for the synthesis of (difluoromethyl)naphthalenes involves the palladium(0)-catalyzed regioselective insertion of o-bromophenyl-bearing 1,1-difluoroallenes. In this process, the C–C bond formation occurs at the position β to the fluorine substituents, leading to the construction of the naphthalene (B1677914) core. The reactivity of 1,1-difluoroallenes is notably influenced by the two fluorine atoms, and their transition-metal-catalyzed insertion represents a key step in forming the (difluoromethyl)arene moiety.

In the context of aromatic nucleophilic substitution (SNAr), density functional theory (DFT) calculations on related fluorinated naphthalenes, such as 4-fluoro-1-naphthaldehyde, suggest that the reaction with a nucleophile like methylthiolate proceeds via a concerted mechanism with a single transition state. This pathway is energetically more favorable than a stepwise mechanism. The presence of an electron-withdrawing group, such as a formyl group, is crucial for the reaction to occur. The activation energy barrier is influenced by the solvent, with polar aprotic solvents like DMSO being more favorable than polar protic solvents. researchgate.net

Furthermore, computational studies on the SNAr reaction of 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene with amines indicate that the reaction proceeds through a Meisenheimer complex intermediate. The stability of this intermediate, which can be influenced by intramolecular hydrogen bonding, is a key factor in determining the reaction rate. scirp.orgresearchgate.net These findings suggest that for this compound, the specific reaction pathway and the nature of the transition states would be highly dependent on the substituents present on the naphthalene ring and the attacking nucleophile.

Role of Radical Intermediates in Difluoromethylation Reactions

The introduction of a difluoromethyl group onto aromatic systems, including naphthalene, frequently proceeds through mechanisms involving radical intermediates. The difluoromethyl radical (•CF2H) is a key species in these transformations. scilit.com

Photocatalytic methods have emerged as a powerful tool for generating difluoromethyl radicals under mild conditions. mdpi.com For instance, the visible-light-mediated C–H difluoromethylation of electron-rich heteroarenes has been shown to proceed via an electrophilic radical-type pathway. researchgate.net In such reactions, a photocatalyst, upon excitation, can facilitate the generation of the •CF2H radical from a suitable precursor. This radical then adds to the aromatic ring, followed by an oxidation and deprotonation sequence to yield the difluoromethylated product.

Mechanistic studies, including radical trapping experiments, have confirmed the involvement of radical intermediates in these processes. The addition of radical scavengers like TEMPO typically inhibits the reaction, providing strong evidence for a radical pathway. mdpi.com

The nature of the difluoromethylating agent influences the character of the radical intermediate. While the •CF2H radical often exhibits nucleophilic behavior, the chlorodifluoromethyl radical (•CF2Cl), generated from precursors like chlorodifluoroacetic anhydride, is considered an electrophilic radical. This difference in reactivity allows for the difluoromethylation of both electron-rich and electron-poor aromatic systems. mdpi.com

Manganese-enabled direct C–H difluoromethylation of arenes using ArSO2CF2Br as the difluoromethyl source also proceeds via a radical mechanism. It is proposed that Mn2(CO)10 mediates a halogen-atom transfer to generate the active ArSO2CF2• radical. scirp.org

The table below summarizes various precursors used to generate difluoromethyl radicals and the types of aromatic compounds they can functionalize.

| Difluoromethyl Radical Precursor | Method of Generation | Type of Aromatic Substrate | Reference(s) |

| ArSO2CF2Br | Light-induced Mn-enabled | General arenes, bioactive molecules | scirp.org |

| Chlorodifluoroacetic anhydride | Photochemical | (Hetero)arenes | mdpi.com |

| CF3SO2Na | Photocatalytic | Heterocycles | nih.gov |

| BrCF2CO2K | Copper-catalyzed | Allyl/propargyl electrophiles | semanticscholar.org |

Catalytic Systems in Directing Reactivity and Selectivity

Catalytic systems play a pivotal role in controlling the reactivity and selectivity of transformations involving this compound. Transition metals, in particular, have been extensively utilized to mediate and catalyze difluoromethylation reactions.

Transition Metal Catalysis (Palladium, Copper, Nickel)

Palladium: Palladium catalysts are widely used for the synthesis of (difluoromethyl)arenes. Palladium-catalyzed cross-coupling reactions of heteroaryl halides with difluoromethyl sources provide an efficient route to difluoromethylated heteroarenes. rsc.org A plausible mechanism for the palladium-catalyzed difluoromethylation of arylboronic esters involves a catalytic cycle that includes oxidative addition, transmetalation, and reductive elimination steps. researchgate.netdntb.gov.ua Furthermore, palladium-catalyzed dearomatization reactions of naphthalene derivatives have been investigated using DFT calculations, providing insights into the formation of intermediates and the factors controlling product distribution. nih.gov

Copper: Copper-catalyzed reactions have also proven effective for difluoromethylation. A method for aromatic difluoromethylation involves a copper-catalyzed cross-coupling of aryl iodides with α-silyldifluoroacetates, followed by decarboxylation. acs.org Copper-catalyzed carbo-difluoromethylation of alkenes proceeds via a radical relay mechanism. A [Cu-CF2H] species is proposed to undergo a single electron transfer (SET) to an electrophile, generating a carbon-centered radical that adds to an alkene. The resulting relayed radical then reacts with a [Cu(II)-CF2H] species to form the product. researchgate.netnih.gov Mechanistic studies suggest that many copper-catalyzed difluoroalkylation reactions proceed through a radical process. nih.gov

Nickel: Nickel catalysis has been successfully employed for the difluoromethylation of (hetero)aryl chlorides using chlorodifluoromethane (B1668795) (ClCF2H). The proposed mechanism initiates with the oxidative addition of the aryl chloride to a Ni(0) species, followed by a pathway that involves a difluoromethyl radical. thieme-connect.denih.gov Nickel-catalyzed reductive decarboxylative difluoromethylation of alkenes has also been developed, where a Ni(I)/Ni(III) catalytic cycle is implicated. ccspublishing.org.cn More recently, nickel-catalyzed cross-electrophile coupling of aryl bromides with difluoromethyl 2-pyridyl sulfone has been reported, with mechanistic studies confirming the formation of the •CF2H radical. nih.gov

The following table provides a comparative overview of these transition metal-catalyzed difluoromethylation reactions.

| Metal Catalyst | Typical Substrates | Proposed Key Intermediates | Mechanistic Features | Reference(s) |

| Palladium | Arylboronic esters, heteroaryl halides | Pd(0)/Pd(II) species | Cross-coupling catalytic cycle | researchgate.netrsc.orgdntb.gov.ua |

| Copper | Aryl iodides, alkenes | [Cu-CF2H], radical species | Radical relay, SET processes | acs.orgresearchgate.netnih.govnih.gov |

| Nickel | (Hetero)aryl chlorides, aryl bromides | Ni(0)/Ni(II) or Ni(I)/Ni(III) species, •CF2H | Radical pathways, cross-electrophile coupling | thieme-connect.denih.govccspublishing.org.cnnih.gov |

Bimetallic Cooperativity in Mechanistic Cycles

While direct evidence of bimetallic cooperativity in reactions specifically involving this compound is limited, the concept of synergistic catalysis is gaining traction in organic synthesis. In the context of difluoromethylation, dual catalytic systems have been employed to achieve transformations that are challenging with a single catalyst.

For instance, promoting photocatalytic direct C–H difluoromethylation of heterocycles has been achieved using covalent organic frameworks with dual-active centers. These centers work cooperatively to enhance charge separation and facilitate the generation of difluoromethyl radicals and the reduction of oxygen. nih.gov Although this does not involve two distinct metal catalysts, it illustrates the principle of synergistic activity.

In some copper-catalyzed reactions, a co-catalyst or additive is used to facilitate the catalytic cycle. While not strictly bimetallic cooperativity, this highlights the importance of multiple components working in concert to achieve the desired reactivity and selectivity. The development of catalytic systems where two different metals play distinct and cooperative roles in the mechanistic cycle of difluoromethylation of naphthalene derivatives remains an area for future exploration.

Aromatic Nucleophilic Substitution Mechanisms Involving Difluoromethylated Naphthalenes

Aromatic nucleophilic substitution (SNAr) is a fundamental reaction for the functionalization of aromatic rings, particularly those bearing electron-withdrawing groups. The difluoromethyl group, being electron-withdrawing, can facilitate SNAr reactions on the naphthalene ring, although its activating effect is less pronounced than that of a nitro group.

The classical SNAr mechanism proceeds in a two-step addition-elimination sequence via a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. imperial.ac.uk However, recent studies have provided evidence for concerted SNAr mechanisms, where bond formation and bond breaking occur in a single transition state. nih.gov

Computational studies on the SNAr reaction of 4-fluoro-2-naphthaldehyde with methylthiolate have shown that a concerted mechanism is energetically favored over a stepwise one. researchgate.net This suggests that for difluoromethylated naphthalenes, the operative mechanism may depend on the specific substrate, nucleophile, and reaction conditions.

DFT calculations on the SNAr of 1-dimethylamino-2,4-bis(trifluoroacetyl)naphthalene with amines support the formation of a Meisenheimer complex, with its stability being crucial for the reaction outcome. scirp.orgresearchgate.net The presence of strong electron-withdrawing trifluoroacetyl groups in this system likely favors the stepwise pathway by stabilizing the anionic intermediate.

For a hypothetical SNAr reaction on a difluoromethylated naphthalene derivative, such as 1-chloro-2-(difluoromethyl)naphthalene, the mechanism could be either stepwise or concerted. The electron-withdrawing nature of the difluoromethyl group would activate the ring towards nucleophilic attack. The relative energies of the transition state for the concerted pathway and the Meisenheimer intermediate for the stepwise pathway would determine the preferred mechanism.

Factors influencing the SNAr mechanism in difluoromethylated naphthalenes are summarized below:

| Factor | Influence on Mechanism |

| Electron-withdrawing substituents | Stabilize the Meisenheimer complex, potentially favoring a stepwise mechanism. |

| Leaving group ability | Better leaving groups may favor a more concerted pathway. |

| Nucleophile strength | Stronger nucleophiles may lead to a more synchronous bond-forming and bond-breaking process. |

| Solvent polarity | Polar aprotic solvents can stabilize charged intermediates, affecting the relative energies of the stepwise and concerted pathways. |

Hydrogen Bonding Interactions and Stereoelectronic Effects of the Difluoromethyl Group

The difluoromethyl (CHF2) group, when attached to an aromatic system such as the naphthalene nucleus in this compound, imparts unique electronic and steric properties that influence its chemical behavior and intermolecular interactions. These characteristics are primarily governed by the strong electronegativity of the fluorine atoms and the ability of the C-H bond in the CHF2 group to act as a hydrogen bond donor.

Hydrogen Bonding Interactions

The difluoromethyl group is recognized as a "lipophilic hydrogen bond donor," capable of forming unconventional hydrogen bonds. nih.gov This attribute allows it to act as a bioisostere for more traditional hydrogen bond donors like hydroxyl (-OH) and thiol (-SH) groups. chemistryviews.org The electron-withdrawing nature of the two fluorine atoms polarizes the C-H bond, increasing the acidity of the hydrogen atom and enabling it to participate in hydrogen bonding with suitable acceptor atoms, such as oxygen or nitrogen. nih.govchemistryviews.org

Experimental and computational studies on model compounds, such as o-nitro-α,α-difluorotoluene, provide insight into the nature of these interactions. The CF2H group has been shown to form intermolecular hydrogen bonds that are structurally and energetically similar to those formed by a hydroxyl group in an analogous position, albeit slightly weaker. chemistryviews.org For instance, the calculated bonding energy for the dimerization of o-nitro-α,α-difluorotoluene via CF2H•••O interactions is -3.1 kcal/mol, comparable to the -3.5 kcal/mol for the corresponding o-nitrophenol dimer. chemistryviews.org

Spectroscopic techniques are instrumental in identifying and characterizing these weak hydrogen bonds. In Nuclear Magnetic Resonance (NMR) spectroscopy, the formation of a hydrogen bond leads to a deshielding of the involved proton, resulting in a downfield chemical shift. nih.govnih.gov For example, a significant deshielding of the CHF2 proton (Δδ = +0.78 ppm) was observed in a system with an intramolecular CF2–H•••O hydrogen bond, indicating a transfer of electron density from the hydrogen atom. nih.gov Similarly, Infrared (IR) spectroscopy can reveal a red shift in the carbonyl stretching frequency of a hydrogen bond acceptor when it interacts with the CHF2 group. nih.gov

Table 1: Comparison of Hydrogen Bond Donor Properties

| Donor Group | Hydrogen Bond Acidity (A) | Lipophilicity (ΔlogP) | Reference |

| -CHF2 | 0.085 - 0.126 | -0.1 to +0.4 | nih.gov |

| -OH | ~0.3 - 0.6 | Varies | chemistryviews.org |

| -SH | ~0.1 - 0.2 | Varies | chemistryviews.org |

Note: The data for the -CHF2 group is based on a series of difluoromethyl anisoles and thioanisoles. ΔlogP represents the change in lipophilicity compared to a methyl group.

Stereoelectronic Effects

The stereoelectronic effects of the difluoromethyl group arise from the influence of the C-F bonds on the molecule's conformation and electronic properties. The high electronegativity of fluorine leads to significant hyperconjugative and inductive effects.

One of the key stereoelectronic interactions is the gauche effect, where in a system like 1,2-difluoroethane, the conformation with the fluorine atoms in a gauche relationship is more stable than the anti conformation. This is due to a stabilizing hyperconjugative interaction between the σ C-H bonding orbital and the σ* C-F antibonding orbital. While this is most pronounced in aliphatic systems, similar effects can influence the rotational preference of the difluoromethyl group attached to the naphthalene ring.

The presence of the electron-withdrawing CHF2 group also influences the electronic properties of the naphthalene ring system. This is analogous to the effect observed with the trifluoromethyl (-CF3) group, which is known to increase the sensitivity of the naphthalene system to the electronic effects of other substituents. The electron-withdrawing nature of the CHF2 group can affect the reactivity of the naphthalene ring in electrophilic and nucleophilic aromatic substitution reactions.

Spectroscopic Characterization and Structural Analysis of 2 Difluoromethyl Naphthalene Compounds

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the detailed structural assignment of 2-(Difluoromethyl)naphthalene, providing insights into the connectivity and chemical environment of each atom.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound exhibits characteristic signals for the aromatic protons of the naphthalene (B1677914) ring system and the unique proton of the difluoromethyl group. The aromatic protons typically appear as a complex multiplet in the downfield region, characteristic of naphthalene derivatives. The proton of the -CHF₂ group presents as a triplet due to coupling with the two equivalent fluorine atoms.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on all the carbon atoms in the molecule. The carbon atom of the difluoromethyl group is observed as a triplet due to one-bond coupling with the two fluorine atoms. The ten carbon atoms of the naphthalene ring give rise to a series of signals in the aromatic region of the spectrum.

¹⁹F NMR Spectroscopy: The fluorine-19 NMR spectrum is a powerful tool for characterizing fluorinated organic compounds. biophysics.org For this compound, the ¹⁹F NMR spectrum shows a doublet, resulting from the coupling with the single proton of the difluoromethyl group. biophysics.org The chemical shift of this signal is indicative of the electronic environment of the fluorine atoms.

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|

To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space connectivities, advanced multidimensional NMR experiments are employed. Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are crucial. COSY experiments reveal proton-proton coupling networks within the naphthalene ring. HSQC correlates directly bonded proton and carbon atoms, while HMBC establishes long-range correlations between protons and carbons, aiding in the definitive assignment of the quaternary carbons and the connection of the difluoromethyl group to the naphthalene ring.

| Vibrational Mode | Infrared (IR) Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|

Mass Spectrometry for Molecular Identification and Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and elemental composition of this compound, as well as for studying its fragmentation patterns. Under electron ionization (EI), the molecule typically forms a molecular ion (M⁺˙), the peak of which confirms the molecular weight. libretexts.orgwikipedia.org The fragmentation of this molecular ion provides structural information. libretexts.orgwikipedia.org Common fragmentation pathways for aromatic compounds include the loss of small neutral molecules or radicals. libretexts.org For this compound, characteristic fragmentation may involve the loss of a fluorine atom or the entire difluoromethyl radical.

| Fragment Ion | m/z (mass-to-charge ratio) | Proposed Structure |

|---|

X-ray Crystallography for Solid-State Structural Determination

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information for this compound in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the connectivity established by NMR. Furthermore, X-ray crystallography reveals the packing of the molecules in the crystal lattice and any intermolecular interactions, such as C-H···F hydrogen bonds or π-π stacking interactions between the naphthalene rings, which can influence the physical properties of the compound.

Electronic Absorption and Emission Spectroscopy for Photophysical Properties

Electronic absorption (UV-Vis) and emission (fluorescence) spectroscopy are used to investigate the photophysical properties of this compound. The UV-Vis absorption spectrum is expected to show characteristic bands for the naphthalene chromophore, corresponding to π-π* electronic transitions. The introduction of the difluoromethyl group may cause a slight shift in the absorption maxima compared to unsubstituted naphthalene. Fluorescence spectroscopy provides information about the excited state properties of the molecule. The emission spectrum, quantum yield, and fluorescence lifetime are key parameters that characterize the de-excitation pathways of the photoexcited molecule.

| Parameter | Value | Solvent |

|---|

Computational Chemistry and Theoretical Investigations of 2 Difluoromethyl Naphthalene

Density Functional Theory (DFT) Calculations and Molecular Modeling

Density Functional Theory (DFT) has become a primary method in computational chemistry for studying the electronic structure of many-body systems, such as atoms and molecules. arxiv.orgresearchgate.net It is favored for its balance of accuracy and computational cost, making it suitable for a wide range of chemical investigations, including the calculation of molecular structures, reaction energies, and spectroscopic properties. nih.gov

Geometry Optimization and Electronic Structure Analysis

A fundamental step in computational analysis is geometry optimization, which seeks to find the minimum energy conformation of a molecule. arxiv.org For 2-(Difluoromethyl)naphthalene, DFT methods, such as those using the B3LYP functional with a suitable basis set (e.g., 6-31G(d,p)), are employed to determine the most stable three-dimensional arrangement of its atoms. This process calculates bond lengths, bond angles, and dihedral angles that correspond to the lowest point on the potential energy surface.

The introduction of the electron-withdrawing difluoromethyl (-CHF₂) group at the 2-position of the naphthalene (B1677914) ring is expected to induce subtle but significant changes in the geometry compared to unsubstituted naphthalene. The C-C bond lengths within the aromatic rings may be slightly altered, and the C-C-H and C-C-C bond angles will adjust to accommodate the substituent.

Electronic structure analysis provides information on how electrons are distributed within the molecule. The high electronegativity of the fluorine atoms in the -CHF₂ group leads to a significant polarization of the C-F bonds and a net withdrawal of electron density from the naphthalene ring system. This effect can be quantified through calculations of atomic partial charges (e.g., Mulliken or Natural Bond Orbital (NBO) charges), which would show a positive charge on the carbon atom of the difluoromethyl group and negative charges on the fluorine atoms.

Table 1: Exemplary Predicted Geometrical Parameters for this compound Note: This table presents hypothetical, representative data for illustrative purposes, as specific literature values for this compound are not available. Values are based on typical parameters for naphthalene and related fluorinated compounds.

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C(aromatic)-C(CHF₂) | ~1.51 Å |

| Bond Length | C-H (in CHF₂) | ~1.10 Å |

| Bond Length | C-F (in CHF₂) | ~1.36 Å |

| Bond Angle | F-C-F (in CHF₂) | ~108° |

| Bond Angle | C(aromatic)-C-F | ~111° |

Frontier Molecular Orbital (FMO) Theory and Reactivity Descriptors (e.g., HOMO-LUMO Gap, Fukui Functions)

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.orgucsb.edu It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). taylorandfrancis.com

The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical descriptor of molecular stability and reactivity. schrodinger.com A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive and can be easily excited. researchgate.net

Table 2: Comparison of Calculated Frontier Orbital Energies (Illustrative) Note: Data for naphthalene is from computational literature; values for this compound are estimated based on substituent effects.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| Naphthalene | -6.13 | -1.38 | 4.75 |

| This compound (Expected) | -6.30 | -1.75 | 4.55 |

Reactivity descriptors derived from conceptual DFT, such as Fukui functions, can further pinpoint the most reactive sites within the molecule. These functions indicate the change in electron density at a specific point when an electron is added to or removed from the system, thereby identifying the most likely sites for nucleophilic or electrophilic attack.

Prediction of Spectroscopic Parameters

DFT calculations are widely used to predict various spectroscopic properties, providing valuable information for structural characterization. By calculating the second derivatives of the energy with respect to atomic positions, one can obtain harmonic vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra. nih.gov

Theoretical spectra for this compound can be simulated, allowing for the assignment of experimentally observed vibrational bands. The calculations would predict characteristic frequencies for the naphthalene core, such as C-H stretching and ring deformation modes, as well as distinct vibrations associated with the -CHF₂ group. These include C-F stretching modes, which are typically strong in the IR spectrum, and C-H stretching and bending modes specific to the difluoromethyl substituent. Comparing calculated frequencies (often scaled by an empirical factor to correct for anharmonicity and basis set limitations) with experimental data can confirm the molecular structure. rsc.org

Table 3: Predicted Characteristic Vibrational Frequencies for this compound (Illustrative) Note: Frequencies are hypothetical and based on typical ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) |

|---|---|---|---|

| Aromatic C-H Stretch | Naphthalene Ring | 3050-3150 | Medium |

| Aliphatic C-H Stretch | -CHF₂ | 2950-3050 | Medium |

| Aromatic C=C Stretch | Naphthalene Ring | 1500-1620 | Medium-Strong |

| C-F Asymmetric Stretch | -CHF₂ | 1100-1350 | Strong |

| C-F Symmetric Stretch | -CHF₂ | 1000-1100 | Strong |

| Aromatic C-H Out-of-Plane Bend | Naphthalene Ring | 750-900 | Strong |

Mechanistic Pathway Calculations and Energy Profile Mapping

Computational chemistry is an indispensable tool for elucidating reaction mechanisms. By mapping the potential energy surface (PES) of a reaction, DFT calculations can identify the minimum energy pathway from reactants to products. This involves locating and characterizing stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS).

For reactions involving this compound, such as electrophilic substitution or radical difluoromethylation, theoretical calculations can provide a detailed energy profile. mdpi.comrsc.org The activation energy (the energy difference between the reactants and the transition state) can be calculated to predict the reaction rate, while the energies of intermediates can reveal the stability of transient species. For example, in a C-H amination reaction on an aromatic ring, DFT can be used to model the addition of a radical intermediate and the subsequent steps, helping to rationalize the observed regioselectivity and reaction efficiency. acs.orgacs.org This approach allows for a comparison of different possible pathways, determining which is kinetically and thermodynamically most favorable.

Solvation Model Applications in Reaction and Interaction Studies

Most chemical reactions are conducted in a solvent, which can significantly influence molecular properties and reaction outcomes. nih.gov Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computational methods that account for the bulk effects of a solvent without explicitly modeling individual solvent molecules. faccts.defaccts.de These models represent the solvent as a continuous dielectric medium that surrounds a cavity containing the solute molecule.

Applying a solvation model to calculations of this compound allows for a more realistic prediction of its properties and reactivity in solution. The stability of reactants, transition states, and products can be re-evaluated in different solvents, providing insights into how solvent polarity might affect reaction rates and equilibria. For a relatively nonpolar molecule like this compound, these models can help predict its solubility and conformational preferences in various media, from nonpolar hydrocarbons to polar protic solvents like fluorinated alcohols. acs.org

Analysis of Non-Covalent Interactions, including Hydrogen Bonding

Non-covalent interactions are crucial in determining the structure of molecular solids, influencing protein-ligand binding, and directing self-assembly processes. nih.govresearchgate.net While the difluoromethyl group is primarily electron-withdrawing, its hydrogen atom can act as a weak hydrogen bond donor. The C-H bond in the -CHF₂ group is polarized by the adjacent electronegative fluorine atoms, making the hydrogen atom sufficiently acidic to form weak C-H···X hydrogen bonds, where X is an electronegative atom like oxygen or fluorine.

Computational methods can be used to identify and characterize these weak interactions. Techniques like Quantum Theory of Atoms in Molecules (QTAIM) can locate bond critical points between interacting atoms, providing evidence of a non-covalent interaction. The Non-Covalent Interaction (NCI) index is another powerful tool that visualizes weak interactions in real space, distinguishing between attractive (like hydrogen bonding) and repulsive forces. Studies on fluorinated aromatic compounds have shown that such weak hydrogen bonds and other non-covalent forces, like C-F···π interactions, can play a significant role in determining crystal packing and molecular conformation. dntb.gov.uaresearchgate.net

Applications of 2 Difluoromethyl Naphthalene in Advanced Research Domains

Medicinal Chemistry and Chemical Biology Research

The naphthalene (B1677914) core is a well-established scaffold in medicinal chemistry, and its derivatives are known to exhibit a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. researchgate.netnih.govekb.egijpsjournal.com The introduction of fluorine-containing substituents, such as the difluoromethyl group, is a widely used strategy to enhance the pharmacological profile of drug candidates. researchgate.net

Design and Synthesis of Fluorinated Bioisosteres for Lead Optimization

In drug discovery, the replacement of a specific functional group with another that has similar physical or chemical properties, known as bioisosteric replacement, is a common tactic to improve a drug candidate's characteristics. princeton.edunih.gov The difluoromethyl group is often employed as a bioisostere for hydroxyl, thiol, or amine groups. researchgate.netnih.gov This substitution can lead to improved pharmacokinetic profiles. princeton.edu

The synthesis of such fluorinated bioisosteres is a key area of research. rsc.org A significant advancement is the development of methods for the direct conversion of functional groups into their corresponding bioisosteres at a late stage of synthesis, which can accelerate the drug discovery process. princeton.edu One such method involves the deoxydifluoromethylation of aliphatic alcohols, which has been successfully applied to complex drug compounds. princeton.edu

Exploration in Structure-Activity Relationship (SAR) Studies of Fluorinated Naphthalene Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. nih.govnih.govrsc.org For naphthalene derivatives, SAR studies have shown that the position and nature of substituents on the naphthalene ring system are critical for their biological effects. nih.gov For instance, in a series of terbinafine derivatives, the introduction of fluorine at specific positions on the naphthalene moiety led to enhanced antifungal activity. nih.gov

While specific SAR studies on 2-(difluoromethyl)naphthalene are not extensively documented, research on related fluorinated compounds provides valuable insights. polyu.edu.hkresearchgate.net For example, studies on fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation have detailed how the arrangement of substituents affects their inhibitory activity. researchgate.net Similarly, research on naphthalene diimides as anticancer agents has elucidated correlations between their structure and their ability to target G-quadruplexes. nih.gov These studies underscore the importance of the strategic placement of fluorine-containing groups to optimize biological activity.

Table 1: Illustrative SAR Findings for Fluorinated Naphthalene Derivatives

| Compound Class | Biological Target/Activity | Key SAR Findings |

|---|---|---|

| Naphthalene-substituted Terbinafine Derivatives | Antifungal Activity | Introduction of fluorine at positions 3, 5, and 7 enhanced activity against yeasts. nih.gov |

| Naphthalene Diimides | Anticancer G-Quadruplex-Targeting | The position and number of substituents on the naphthalene core influence binding affinity and selectivity. nih.gov |

Development of Modulators for Biological Targets

The naphthalene scaffold is a key component in the design of molecules that can modulate the activity of biological targets. researchgate.netnih.govekb.egijpsjournal.com A notable example is the development of novel naphthalene-based diarylamides as pan-Raf kinase inhibitors for melanoma treatment. core.ac.uk In this study, a derivative containing a difluoromethoxy group demonstrated strong inhibitory activity across multiple Raf isoforms. core.ac.uk The difluoromethoxy group was hypothesized to improve the pharmacokinetic profile of the molecule by protecting it from metabolism. core.ac.uk

Table 2: Inhibitory Activity of a Difluoromethoxy-Containing Naphthalene Derivative

| Compound | Target | IC50 (nM) |

|---|---|---|

| 9a (with difluoromethoxy group) | B-RafWT | 56.3 |

| B-RafV600E | 45.8 | |

| c-Raf | 39.2 |

Data extracted from a study on pan-Raf kinase inhibitors. core.ac.uk

Probes for Biological Systems and Imaging (e.g., Fluorescence Labeling)

Naphthalene derivatives are widely used in the development of fluorescent probes for bioimaging due to their favorable photophysical properties. mdpi.comnih.govnih.gov These probes are valuable tools for visualizing biological processes and detecting specific analytes in living cells. mdpi.comrsc.org For example, naphthalene-based two-photon fluorescent probes have been developed for the sensitive detection of hydrogen sulfide (B99878) (H2S) in living cells. nih.gov Other research has focused on distyrylnaphthalene derivatives for visualizing cellular membranes. nih.gov

The design of these probes often involves a donor-π-acceptor structure, with the naphthalene moiety acting as the fluorophore. nih.gov While the specific use of this compound in this context is not extensively reported, the principles of probe design suggest that the introduction of a difluoromethyl group could be used to fine-tune the probe's photophysical and biological properties. researchgate.net

Impact on Pharmacokinetic Properties (e.g., Metabolic Stability, Bioavailability, Lipophilicity)

The pharmacokinetic properties of a drug candidate, which include its absorption, distribution, metabolism, and excretion (ADME), are critical for its success. nih.govnih.govwalshmedicalmedia.comsemanticscholar.org The introduction of fluorine is a well-established strategy to improve these properties. chemrxiv.orgresearchgate.net

Metabolic Stability: Fluorination can enhance metabolic stability by blocking sites on a molecule that are susceptible to metabolism by cytochrome P450 enzymes. walshmedicalmedia.comchemrxiv.orgresearchgate.netnih.govresearchgate.net The metabolism of naphthalene itself proceeds through the formation of reactive metabolites like naphthalene oxide. walshmedicalmedia.comnih.govresearchgate.net Introducing a difluoromethyl group can alter the metabolic profile of the naphthalene core. researchgate.net

Lipophilicity: Lipophilicity, often expressed as the logP value, is a key determinant of a drug's absorption and distribution. mdpi.comnih.gov The difluoromethyl group is considered a lipophilic hydrogen bond donor. researchgate.netnih.govacs.org Studies on difluoromethyl anisoles and thioanisoles have shown that the difluoromethyl group can act as a hydrogen bond donor on a scale similar to thiophenol or aniline groups. nih.govacs.org The experimental change in lipophilicity (ΔlogP) when replacing a methyl group with a difluoromethyl group can range from -0.1 to +0.4. nih.govacs.org

Table 3: Impact of the Difluoromethyl Group on Physicochemical Properties

| Property | Effect of Difluoromethyl Group | Reference |

|---|---|---|

| Hydrogen Bonding | Acts as a hydrogen bond donor | nih.govacs.org |

| Lipophilicity (ΔlogP vs. CH3) | -0.1 to +0.4 | nih.govacs.org |

Materials Science Research

The unique properties of fluorinated compounds also make them valuable in materials science. semanticscholar.org 2-(Difluoromethoxy)naphthalene, a closely related compound, is used as an intermediate in the synthesis of advanced polymers and coatings. lab-chemicals.com The presence of the difluoromethoxy group can enhance the stability and durability of these materials. lab-chemicals.com

In the field of organic electronics, polyfluorinated naphthalene derivatives are being investigated for their potential as n-type semiconductors. nih.gov The introduction of fluorine atoms can influence the electronic properties and packing of the molecules in the solid state, which is crucial for their performance in electronic devices. nih.gov Metal-organic frameworks (MOFs) incorporating fluorinated linkers are also being explored for various applications due to their tunable properties. semanticscholar.org

Development of Functional Materials with Tuned Electronic and Steric Properties

The difluoromethyl group serves as a critical modulator of a molecule's physicochemical properties. Attaching it to the naphthalene ring at the 2-position allows for the fine-tuning of electronic and steric characteristics, which is essential for creating novel functional materials. The electron-withdrawing nature of the CF₂H group alters the electron density of the naphthalene π-system, influencing its intermolecular interactions and bulk material properties. This modification can enhance lipophilicity, which improves solubility in nonpolar media and facilitates penetration through biological membranes—a key factor in the design of bioactive compounds. technologypublisher.comnbinno.com

Furthermore, the carbon-fluorine bond is one of the strongest in organic chemistry, imparting high metabolic and thermal stability to the molecule. nbinno.com This stability is a desirable trait for materials used in demanding applications, such as organic electronics. The steric bulk of the CF₂H group, while modest, can influence the packing of molecules in the solid state, affecting crystal structures and thin-film morphology. These tuned properties make this compound and its derivatives promising candidates for materials where precise control over electronic behavior and physical stability is required.

Naphthalene Derivatives in Optoelectronics and Advanced Devices

Naphthalene derivatives are extensively studied for their applications in organic optoelectronics due to their inherent photophysical properties, charge-carrier mobility, and excellent thermal stability. thieme-connect.comnih.gov These molecules form the basis of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs). researchgate.netsurrey.ac.uk The rigid, planar, and large π-conjugated system of naphthalene provides high quantum yields and photostability. nih.gov

The introduction of a difluoromethyl group can further enhance these properties. The group's strong electron-withdrawing character can lower the LUMO (Lowest Unoccupied Molecular Orbital) energy level of the naphthalene system, which is beneficial for creating n-type semiconductor materials necessary for balanced charge transport in electronic devices. researchgate.net By strategically designing naphthalene-based molecules with electron-donating and electron-accepting moieties, researchers can create compounds with tailored optoelectronic properties for specific device applications. rsc.org For instance, some naphthalene diimide (NDI) derivatives have shown potential as electron transport layers in PLEDs, significantly enhancing device brightness and efficiency. surrey.ac.uk While direct studies on this compound in this context are limited, its electronic profile suggests it could serve as a valuable building block for designing new materials for advanced electronic devices. researchgate.netrsc.org

Supramolecular Assembly and Nanostructure Engineering

Supramolecular chemistry relies on non-covalent interactions, such as hydrogen bonding and π-π stacking, to construct well-ordered, functional architectures from molecular building blocks. Naphthalene derivatives are excellent candidates for supramolecular assembly due to the strong π-π stacking propensity of the aromatic core. nih.govresearchgate.net These interactions can drive the self-assembly of molecules into complex nanostructures like fibers, tubes, and sheets. nih.govrsc.org

The difluoromethyl group in this compound introduces a unique feature: the ability to act as a weak hydrogen bond donor. researchgate.net This capability adds another tool for directing the self-assembly process with greater precision. The interplay between π-π stacking of the naphthalene rings and directional hydrogen bonding involving the CF₂H group can lead to the formation of highly organized and stable supramolecular polymers and nanostructures. nih.govnih.gov The ability to control the assembly through these combined interactions is crucial for engineering materials with specific functions, such as gels, sensors, or platforms for light-harvesting systems. rsc.orgnih.gov

Applications in Liquid Crystal Compounds

Liquid crystals are a state of matter with properties between those of conventional liquids and solid crystals. The molecular shape and intermolecular interactions of the constituent molecules are critical for the formation of liquid crystalline phases (mesophases). Bent-core or "banana-shaped" molecules, as well as rod-like molecules, often exhibit liquid crystal behavior. Naphthalene is a common building block in the rigid core of such molecules. researchgate.net

The introduction of terminal groups with specific properties, such as semifluorinated chains, can significantly influence the resulting mesophases. researchgate.net While specific research on this compound in liquid crystals is not widely reported, the modification of a naphthalene core with a difluoromethyl group could influence mesophase stability and transition temperatures. The group's polarity and steric profile could alter the delicate balance of forces required for liquid crystal formation, potentially leading to novel phases like the twist-bend nematic (NTB) phase, which has been explored in other naphthalene-based dimers. mdpi.com

Agrochemical Research and Related Fields (e.g., Herbicides, Fungicides)

The inclusion of fluorine-containing groups is a well-established strategy in the design of modern agrochemicals to enhance their efficacy and stability. technologypublisher.comnbinno.com The difluoromethyl group, in particular, is of great interest because it can act as a bioisostere of key functional groups like hydroxyl (-OH) or amine (-NH₂) groups, allowing the resulting molecule to interact with biological targets such as enzymes. researchgate.netnih.gov This mimicry, combined with increased metabolic stability and lipophilicity, often leads to compounds with improved biological activity. acs.org

Naphthalene derivatives themselves have been used as insecticides and other crop protection agents. nih.govorst.edu The combination of a naphthalene scaffold with a difluoromethyl group presents a promising strategy for discovering new agrochemicals. The CF₂H group can improve the molecule's ability to penetrate plant or insect cuticles and resist degradation by metabolic enzymes, potentially leading to more potent and longer-lasting herbicides, fungicides, or insecticides. nbinno.comacs.org The frequency of the difluoromethyl structure in newly developed active compounds has increased significantly in recent years, highlighting its importance in pesticide innovation. acs.org

Table 1: Role of the Difluoromethyl Group in Agrochemical Design

| Property Conferred by -CF₂H | Consequence in Agrochemicals | Reference |

|---|---|---|

| Bioisostere of -OH, -SH, -NH₂ | Can mimic natural substrates to interact with enzyme active sites. | technologypublisher.comresearchgate.net |

| Increased Lipophilicity | Enhances penetration through waxy cuticles of plants and insects. | nbinno.comacs.org |

| Metabolic Stability | High strength of the C-F bond resists enzymatic degradation, increasing persistence. | nbinno.comacs.org |

Catalysis and Ligand Design Research

Application as Ligand Scaffold Components in Transition Metal Catalysis

In transition metal catalysis, the ligand bound to the metal center plays a crucial role in determining the catalyst's activity, selectivity, and stability. Aromatic structures, including naphthalene, are frequently used as the backbone or "scaffold" for designing ligands. researchgate.net These scaffolds provide a rigid framework for positioning coordinating atoms that bind to the metal.

Modifying the ligand scaffold with functional groups allows for the electronic and steric properties of the catalyst to be systematically tuned. Introducing a difluoromethyl group onto a naphthalene-based ligand would exert a strong electron-withdrawing effect. This can alter the electron density at the metal center, thereby influencing its catalytic activity and its interaction with substrates. For example, in certain reactions, a more electron-deficient metal center can be more reactive. While specific studies detailing this compound as a ligand component are scarce, the principles of ligand design suggest it could be a valuable building block for creating novel ligands for a range of catalytic transformations. researchgate.netresearchgate.net

Role in Novel Catalyst Systems and Reaction Development

While direct applications of this compound as a catalyst are not yet established, its structure lends itself to being a ligand precursor in the design of novel transition metal catalysts. The naphthalene moiety can be functionalized to coordinate with metal centers, and the difluoromethyl group can act as a sterically and electronically tuning substituent. This can influence the catalyst's reactivity, selectivity, and stability in various chemical transformations.

Recent research has highlighted the importance of fluorinated ligands in catalysis. The electron-withdrawing nature of the difluoromethyl group can modulate the electron density at the metal center, thereby affecting its catalytic activity. For instance, in cross-coupling reactions, the electronic properties of the ligand play a crucial role in the oxidative addition and reductive elimination steps of the catalytic cycle.

Furthermore, the development of new synthetic methodologies often relies on the availability of unique building blocks. This compound can serve as a versatile substrate in the exploration of novel C-H functionalization reactions, where the selective activation of specific C-H bonds on the naphthalene ring in the presence of the difluoromethyl group could lead to the efficient synthesis of complex molecules. The presence of the -CHF2 group can also influence the regioselectivity of electrophilic or nucleophilic aromatic substitution reactions on the naphthalene core.

| Research Area | Key Findings | Potential Relevance to this compound |

|---|---|---|

| Palladium-Catalyzed Difluoromethylation | Development of methods for the introduction of the CF2H group to aryl (pseudo)halides. rsc.org | Provides a potential synthetic route to this compound. |

| Copper-Mediated C(sp²)–CF₂H Bond Formation | Stoichiometric and catalytic methods for the difluoromethylation of aryl iodides. rsc.org | Offers an alternative synthetic strategy for preparing this compound. |

| Difluorocarbene Chemistry | Difluorocarbene as a versatile intermediate for difluoromethylation and gem-difluorocyclization reactions. cas.cnacs.org | Suggests pathways for further functionalization of the naphthalene core or the difluoromethyl group itself. |

| Naphthalene-based Kinase Inhibitors | Design of novel pan-Raf kinase inhibitors with a difluoromethoxy group on a naphthalene scaffold showing promising anti-melanoma activity. core.ac.uknih.gov | Highlights the potential of incorporating difluoro-containing groups on naphthalene for medicinal chemistry applications. |

| Naphthalene-based Organic Semiconductors | Synthesis of naphthalene diimides for n-type organic semiconductors with high electron mobilities. cas.cn | Indicates the potential utility of this compound as a building block for advanced electronic materials. |

Future Perspectives and Emerging Research Directions

Innovations in Sustainable and Green Synthetic Methodologies

The development of environmentally benign and efficient methods for the synthesis of fluorinated organic compounds is a paramount goal in modern chemistry. Recent breakthroughs are moving away from harsh traditional fluorinating agents towards more sustainable alternatives. A notable advancement is the transition metal- and photocatalyst-free skeletal editing of indene (B144670) to directly produce 2-(difluoromethyl)naphthalene derivatives. This innovative approach, utilizing a difluorodiazo hypervalent iodine(III) reagent, proceeds under mild, basic conditions at room temperature, offering a practical and efficient route to these valuable compounds.

Another green approach involves the deoxydifluorination of 2-naphthaldehyde. This method employs diphenyl sulfide (B99878) (Ph₂S) and Selectfluor® in a mixed solvent system to generate this compound in good yields. The reaction conditions have been optimized to be performed at 110°C, providing a direct and effective pathway to the desired product.

Further research is anticipated to focus on expanding the repertoire of green reagents and catalytic systems. The use of fluoroform, a readily available and inexpensive feedstock, is a promising avenue for direct C-H difluoromethylation of the naphthalene (B1677914) core. Additionally, advancements in electro- and photochemical methods hold the potential for highly selective and energy-efficient syntheses, minimizing waste and environmental impact.

Table 1: Comparison of Synthetic Methodologies for this compound

| Method | Reagents/Catalysts | Conditions | Advantages |

| Skeletal Editing | Indene, Difluorodiazo hypervalent iodine(III) reagent, NaHCO₃ | Acetonitrile, Room Temperature | Transition metal- and photocatalyst-free, mild conditions, high yield |

| Deoxydifluorination | 2-Naphthaldehyde, Ph₂S, Selectfluor®, KF | CH₃CN/PhCH₃, 110°C | Direct conversion of aldehydes, good yield |

Integration with Artificial Intelligence and Machine Learning for Molecular Design

The confluence of artificial intelligence (AI) and machine learning (ML) with quantum chemistry is set to revolutionize the design of novel molecules with tailored properties. For this compound and its derivatives, these computational tools can accelerate the discovery of new functional materials and bioactive compounds.

Predictive models, powered by ML algorithms, can be trained on existing datasets of organofluorine compounds to forecast the physicochemical and biological properties of newly designed molecules. This in silico screening process can significantly reduce the time and resources required for experimental synthesis and testing. For instance, Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity of difluoromethylated naphthalene derivatives for applications in medicinal chemistry.

Furthermore, generative AI models can be employed to explore the vast chemical space and propose novel molecular structures based on desired functionalities. By inputting specific parameters, such as desired electronic properties or binding affinities, these algorithms can generate candidate molecules incorporating the this compound scaffold for further computational and experimental validation. The integration of AI will enable a more rational and efficient design process, unlocking the full potential of this versatile chemical entity.

Exploration of Novel Reactivity Patterns and Unprecedented Transformations

The unique electronic properties imparted by the difluoromethyl group make this compound a fascinating substrate for exploring novel chemical reactivity. A significant recent discovery is the palladium-catalyzed desymmetrization of the difluoromethylene group through C-F bond activation. This reaction, utilizing a chiral ligand, allows for the enantioselective substitution of a single fluorine atom, opening up avenues for the synthesis of chiral fluorinated molecules.

The reaction of this compound with lithium diethylmethylmalonate in the presence of a palladium catalyst and lithium triflate results in the formation of a new C-C bond at the benzylic position, demonstrating the ability to selectively functionalize the difluoromethyl group. This type of transformation was previously challenging and highlights the potential for developing new synthetic methodologies based on C-F bond activation.

Future research in this area will likely focus on expanding the scope of nucleophiles and electrophiles that can participate in such reactions. Furthermore, the exploration of other transition metal catalysts could unveil new reactivity patterns, leading to the development of unprecedented chemical transformations and the synthesis of complex molecular architectures derived from this compound. The ability to selectively manipulate the C-F bonds in this molecule will be a key driver of innovation in synthetic organic chemistry.

Table 2: 1H and 19F NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Coupling Constant (J) |

| ¹H | 7.08 (t) | 56.1 Hz |

| ¹⁹F | -109.37 (d) | 56.1 Hz |

Note: Data obtained in Acetone for ¹H NMR and CDCl₃ for ¹⁹F NMR.